(2S,3S)-3-Amino-2-hydroxy-4-phenylbutyric acid ethyl ester hydrochloride
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Overview
Description
(2S,3S)-3-Amino-2-hydroxy-4-phenylbutyric acid ethyl ester hydrochloride is a chiral compound with significant importance in organic chemistry and pharmaceutical research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-Amino-2-hydroxy-4-phenylbutyric acid ethyl ester hydrochloride typically involves the enantioselective reduction of a precursor compound. One common method includes the use of carbonyl reductase from Lactobacillus fermentum to catalyze the asymmetric reduction of 2-chloro-β-ketoester, forming the desired compound . The reaction conditions often involve the use of glucose dehydrogenase as a cofactor and a hydrogen donor to facilitate the reduction process.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and better enantioselectivity.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-3-Amino-2-hydroxy-4-phenylbutyric acid ethyl ester hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the aromatic ring or other parts of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the molecule.
Scientific Research Applications
(2S,3S)-3-Amino-2-hydroxy-4-phenylbutyric acid ethyl ester hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used to study enzyme-catalyzed reactions and stereoselective processes.
Mechanism of Action
The mechanism of action of (2S,3S)-3-Amino-2-hydroxy-4-phenylbutyric acid ethyl ester hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid ethyl ester
- (2R,3S)-3-Amino-2-hydroxy-4-phenylbutyric acid ethyl ester
- (2R,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid ethyl ester
Uniqueness
(2S,3S)-3-Amino-2-hydroxy-4-phenylbutyric acid ethyl ester hydrochloride is unique due to its specific stereochemistry, which can result in different biological activities and chemical properties compared to its stereoisomers. This uniqueness makes it valuable for studying stereoselective reactions and developing chiral pharmaceuticals .
Properties
CAS No. |
327107-53-9 |
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Molecular Formula |
C12H18ClNO3 |
Molecular Weight |
259.73 g/mol |
IUPAC Name |
ethyl (2S,3S)-3-amino-2-hydroxy-4-phenylbutanoate;hydrochloride |
InChI |
InChI=1S/C12H17NO3.ClH/c1-2-16-12(15)11(14)10(13)8-9-6-4-3-5-7-9;/h3-7,10-11,14H,2,8,13H2,1H3;1H/t10-,11-;/m0./s1 |
InChI Key |
GEVXCKDMGYHHTD-ACMTZBLWSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]([C@H](CC1=CC=CC=C1)N)O.Cl |
Canonical SMILES |
CCOC(=O)C(C(CC1=CC=CC=C1)N)O.Cl |
Origin of Product |
United States |
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